2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide
Overview
Description
The compound “2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide” is a derivative of the 1,2,3-triazolo[4,5-d]pyrimidine class . These compounds are heterocycles obtained through various synthetic routes . They have been used in medicinal chemistry, as fluorescent probes, and as structural units of polymers .
Synthesis Analysis
The synthesis of such compounds typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . A three-step reaction sequence has been used to synthesize derivatives of similar ring systems . This process engages five reactive centers (amide, amine, carbonyl, azide, and alkyne) and has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine using cyclohexane, cyclohexene, and norbornene β-amino amides .Molecular Structure Analysis
The molecular structure of these compounds is complex, with a series of congeners existing depending on whether a nitrogen atom occupies a position at the ring fusion . The stereochemistry and relative configurations of the synthesized compounds can be determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are diverse. For instance, carbodiimides obtained from aza-Wittig reactions of iminophosphorane with aromatic isocyanates reacted with hydrazine to give selectively 6-amino-7 H -1,2,3-triazolo [4,5- d ]pyrimidin-7-ones .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be predicted using quantitative structure–activity relationship (QSAR) studies .Mechanism of Action
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit lsd1 , a lysine-specific demethylase involved in the progression of certain human malignant tumors .
Mode of Action
It’s suggested that similar compounds interact with their target through hydrogen bonding . For instance, the nitrogen atom in the pyridine ring of some [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been found to form a hydrogen bond with Met332, which could be responsible for their improved activity .
Biochemical Pathways
The inhibition of lsd1 by similar compounds can lead to the suppression of cancer proliferation and migration .
Result of Action
It’s suggested that similar compounds can significantly inhibit the activity of lsd1 and suppress cell migration ability when used to treat certain cancer cells .
Future Directions
The future directions for these compounds could involve further exploration of their potential as c-Met inhibitors . Additionally, QSAR studies could help to predict the anti-gastric cancer effect of [1,2,3]triazolo [4,5-d]pyrimidine derivatives and screen out efficient and novel drugs in the future .
Properties
IUPAC Name |
2-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN8O/c1-2-27-18-16(23-24-27)17(20-12-21-18)26-9-7-25(8-10-26)11-15(28)22-14-6-4-3-5-13(14)19/h3-6,12H,2,7-11H2,1H3,(H,22,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRNIDSGYMNXDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC4=CC=CC=C4F)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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